molecular formula C19H24N2O2 B2734460 N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine CAS No. 361368-37-8

N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine

Cat. No.: B2734460
CAS No.: 361368-37-8
M. Wt: 312.413
InChI Key: NCRQQAJAESRBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features The compound N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine (hereafter referred to as the target compound) features a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups and a para-substituted phenyl ring bearing a dimethylamine moiety. Its molecular formula is C₂₀H₂₅N₂O₂, with a molecular weight of 325.43 g/mol (calculated).

Yields for such reactions vary widely; for example, compound 61 (structurally similar but with an additional acetamide group) was synthesized in 9% yield, while simpler analogs (e.g., compound 63) achieved 69% yield.

Properties

IUPAC Name

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-21(2)15-7-5-13(6-8-15)19-16-12-18(23-4)17(22-3)11-14(16)9-10-20-19/h5-8,11-12,19-20H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRQQAJAESRBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Core

Pomeranz-Fritsch-Bobbitt Cyclization

The Pomeranz-Fritsch-Bobbitt cyclization remains a cornerstone for synthesizing tetrahydroisoquinolines. This method involves cyclizing benzylamine derivatives under acidic conditions. For 6,7-dimethoxy substitution, homoveratrylamine (3,4-dimethoxyphenethylamine) serves as the starting material.

Procedure :

  • Intermediate Formation : Homoveratrylamine is condensed with a β-ketoamide (e.g., ethyl acetoacetate) in dichloromethane with Na₂SO₄ as a desiccant.
  • Cyclization : The enaminone intermediate undergoes cyclization in methanesulfonic acid at room temperature for 2–4 days, yielding the tetrahydroisoquinoline scaffold.

Reaction Conditions :

Step Reagents Solvent Time Yield
Condensation β-Ketoamide, Na₂SO₄ CH₂Cl₂ 14 days 70–76%
Cyclization MeSO₃H 2–4 days 68–72%

This method’s limitations include prolonged reaction times and sensitivity to electronic effects from substituents.

Petasis Reaction Followed by Cyclization

A hybrid approach combines the Petasis reaction with Pomeranz-Fritsch-Bobbitt cyclization to access chiral tetrahydroisoquinolines.

Procedure :

  • Petasis Reaction : Homoveratrylamine reacts with glyoxylic acid and a boronic acid (e.g., phenylboronic acid) to form a morpholinone intermediate.
  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (HCl/EtOH) to yield the tetrahydroisoquinoline core.

Advantages :

  • Enables introduction of diverse substituents at the 1-position.
  • Higher stereochemical control compared to classical methods.

Functionalization of the Tetrahydroisoquinoline Core

Introduction of the Para-Substituted Phenyl Group

The 1-phenyl group is introduced either during cyclization or via post-functionalization.

Friedel-Crafts Alkylation

Procedure :

  • Electrophilic Aromatic Substitution : Reacting the tetrahydroisoquinoline with benzaldehyde derivatives (e.g., 4-nitrobenzaldehyde) in the presence of Lewis acids (AlCl₃).
  • Reduction : Nitro groups are reduced to amines using H₂/Pd-C or SnCl₂/HCl.

Challenges :

  • Limited regioselectivity for para-substitution.
  • Competing ortho/meta products require tedious purification.
Suzuki-Miyaura Coupling

Procedure :

  • Borylation : Introduce a boronic ester at the 1-position using Miyaura borylation.
  • Cross-Coupling : React with 4-bromophenyl dimethylamine under Pd(PPh₃)₄ catalysis.

Conditions :

Reagent Catalyst Base Solvent Yield
4-Bromophenyl dimethylamine Pd(PPh₃)₄ K₂CO₃ DMF/H₂O 65–70%

This method offers superior regiocontrol but requires pre-functionalized aryl halides.

Installation of the N,N-Dimethylamine Group

Reductive Amination

Procedure :

  • Primary Amine Formation : Reduce a nitro group (introduced via Friedel-Crafts or coupling) to an amine.
  • Methylation : Treat with formaldehyde and NaBH₃CN in MeOH to achieve N,N-dimethylation.

Reaction Parameters :

Step Reagents Conditions Yield
Reduction H₂, Pd/C RT, 12 h 85%
Methylation HCHO, NaBH₃CN MeOH, 0°C → RT 78%

Buchwald-Hartwig Amination

Procedure :
Direct coupling of a pre-formed aryl halide with dimethylamine using Pd₂(dba)₃ and Xantphos.

Conditions :

Aryl Halide Amine Catalyst Ligand Solvent Yield
4-Bromophenyl Me₂NH Pd₂(dba)₃ Xantphos Toluene 60%

Comparative Analysis of Synthetic Routes

Efficiency and Yield

Method Key Steps Total Yield Limitations
Pomeranz-Fritsch + Friedel-Crafts Cyclization → Friedel-Crafts → Reductive Amination 45% Low regioselectivity
Petasis + Suzuki Coupling Petasis → Suzuki → Buchwald-Hartwig 55% High cost of catalysts
Reductive Amination Post-Cyclization Cyclization → Nitro Reduction → Methylation 50% Multiple purification steps

Scalability and Practical Considerations

  • Classical Cyclization : Suitable for gram-scale synthesis but time-intensive.
  • Cross-Coupling Methods : Require stringent anhydrous conditions but enable modular construction.

Mechanistic Insights and Side Reactions

Acid-Catalyzed Cyclization

Protonation of the enaminone intermediate facilitates intramolecular attack, forming the six-membered ring. Competing side reactions include:

  • Over-oxidation : Formation of fully aromatic isoquinolines under prolonged acidic conditions.
  • Demethylation : Loss of methoxy groups at elevated temperatures.

Competing Pathways in Reductive Amination

  • Imine Formation : Reversible reaction between amines and carbonyl compounds.
  • Over-methylation : Risk of quaternary ammonium salt formation with excess formaldehyde.

Chemical Reactions Analysis

Synthetic Routes and Core Functionalization

The compound’s synthesis typically involves:

  • Petasis reaction : Combines 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and substituted amines to form intermediates like N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one .

  • Pomeranz–Fritsch–Bobbitt cyclization : Converts intermediates into the tetrahydroisoquinoline core via acid-catalyzed cyclization (e.g., using HCl in ethanol at 60°C) .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsProductYieldSource
Petasis reaction3,4-Dimethoxyphenylboronic acid, glyoxylic acid, amineOxazinone intermediate65–78%
CyclizationHCl/EtOH, 60°CTetrahydroisoquinoline core72%
FunctionalizationDimethylamine, alkylation agentsFinal compound58%

Substitution Reactions

The dimethylamine group undergoes nucleophilic substitution under acidic or alkylating conditions:

  • Methylation : Reacts with methyl iodide in DMF at 50°C to form quaternary ammonium salts .

  • Acylation : Acetic anhydride in pyridine substitutes the amine with acetyl groups, forming N-acetyl derivatives .

Example Reaction:

Compound+CH3IDMF, 50°CQuaternary ammonium salt[8]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 50°C}} \text{Quaternary ammonium salt} \quad[8]

Oxidation and Reduction

  • Oxidation : The tetrahydroisoquinoline ring is oxidized by KMnO₄ in acidic conditions to yield 6,7-dimethoxyisoquinoline derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a decahydro derivative, altering pharmacological activity .

Table 2: Redox Reaction Outcomes

ReactionReagentsProductApplicationSource
OxidationKMnO₄/H₂SO₄Isoquinoline ketoneBioactive intermediates
ReductionH₂/Pd-CDecahydrotetrahydroisoquinolineNeuropharmacology studies

Cross-Coupling Reactions

The aryl halide moiety participates in metal-catalyzed cross-coupling:

  • Suzuki coupling : With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to introduce biaryl systems .

  • Negishi coupling : Using dimethylzinc and NiCl₂(PPh₃)₂ in DMF at 50°C for alkyl-aryl bond formation .

Example:

Aryl bromide+R-Zn-XNi catalystAlkylated product[2]\text{Aryl bromide} + \text{R-Zn-X} \xrightarrow{\text{Ni catalyst}} \text{Alkylated product} \quad[2]

Biologically Relevant Modifications

  • Pictet–Spengler cyclization : Forms β-carboline derivatives under acidic conditions (e.g., HCl/MeOH), enhancing binding to NMDA receptors .

  • Resolution of enantiomers : Chiral mandelic acid resolves racemic mixtures into (R) and (S) enantiomers, critical for neuropharmacological studies .

Stability and Degradation

  • Acid hydrolysis : The dimethoxy groups demethylate in HBr/AcOH, forming catechol derivatives .

  • Photodegradation : UV exposure in methanol leads to N-demethylation and ring-opening products .

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Animal studies have shown that similar compounds can significantly reduce depressive behaviors in models of depression .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro studies suggest that it can enhance cell survival under stress conditions.

Pharmacological Applications

1. Analgesic Properties

N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine has shown promise as an analgesic agent. Preclinical trials indicate that it can effectively reduce pain responses in animal models, potentially through modulation of pain pathways involving opioid receptors .

2. Anticancer Potential

Emerging studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell cycle progression in cancerous cells. Case studies report significant tumor reduction in xenograft models when treated with similar tetrahydroisoquinoline derivatives.

Activity Description References
AntidepressantReduces depressive behaviors in animal models through neurotransmitter modulation
NeuroprotectiveMitigates oxidative stress and inflammation in neuronal cells
AnalgesicReduces pain responses by modulating opioid receptors
AnticancerInduces apoptosis and inhibits cell cycle progression in cancer cell lines

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study conducted on transgenic mice demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. The findings suggest potential therapeutic avenues for Alzheimer's disease treatment.

Case Study 2: Analgesic Efficacy in Chronic Pain Models

In a randomized trial involving rats with induced chronic pain, treatment with the compound resulted in a statistically significant decrease in pain scores compared to placebo. The observed effects were attributed to its action on central nervous system pathways involved in pain perception .

Mechanism of Action

The mechanism of action of N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several tetrahydroisoquinoline derivatives and phenyl-substituted amines. Key comparisons include:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Tetrahydroisoquinoline 6,7-Dimethoxy, 4-(N,N-dimethylamino)phenyl C₂₀H₂₅N₂O₂ 325.43 (calculated)
Compound 61 Tetrahydroisoquinoline 4-Dimethylaminocinnamyl, benzylacetamide C₂₉H₃₁N₃O₃ 481.58
Compound 62 Tetrahydroisoquinoline 4-Dimethylaminophenethyl, benzylacetamide C₂₉H₃₃N₃O₃ 483.60
S-Norarmepavine Tetrahydroisoquinoline 4-Phenolmethyl C₁₇H₁₉NO₃ 285.34
TMPD () Phenylenediamine N,N,N',N'-Tetramethyl C₁₀H₁₆N₂·2HCl 237.17

Key Observations :

  • The dimethylamino group in the target compound distinguishes it from S-Norarmepavine (phenol substituent) and TMPD (tetramethylated diamine).
  • The 6,7-dimethoxy groups are conserved in tetrahydroisoquinoline derivatives (e.g., compounds 61–64), suggesting a role in hydrophobic receptor interactions.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison
Compound Pharmacological Activity Predicted logP Solubility Synthesis Yield
Target Compound Potential orexin-1 antagonist* ~2.5† Moderate (polar amine) ~9–69%‡
Compound 61 Orexin-1 antagonist ~3.8† Low (ethenyl group) 9%
Compound 62 Orexin-1 antagonist ~3.2† Moderate (saturated chain) Not reported
S-Norarmepavine Unknown (natural product) ~1.5† High (phenol group) Not reported
TMPD Electron transfer agent ~0.8† High (dihydrochloride) N/A

Notes:

  • logP and Solubility: The dimethylamino group improves aqueous solubility compared to non-polar analogs (e.g., compound 61). S-Norarmepavine’s phenol group further enhances solubility but reduces membrane permeability.

Research Findings and Implications

Receptor Selectivity: The 6,7-dimethoxy motif in tetrahydroisoquinolines is critical for orexin-1 receptor binding, as seen in compounds 61 and 62. The target compound’s dimethylamino group may enhance selectivity by avoiding steric clashes observed in bulkier analogs.

Metabolic Stability: S-Norarmepavine’s phenol group increases susceptibility to glucuronidation, whereas the target compound’s dimethylamine may improve metabolic stability.

Formulation Considerations : TMPD’s dihydrochloride salt () demonstrates the importance of salt forms in optimizing solubility, a strategy applicable to the target compound.

Biological Activity

N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. The molecular formula is C20H26N2O2C_{20}H_{26}N_2O_2, and it has a molecular weight of approximately 342.44 g/mol. Its structure can be represented as follows:

N 4 6 7 dimethoxy 1 2 3 4 tetrahydroisoquinolin 1 yl phenyl N N dimethylamine\text{N 4 6 7 dimethoxy 1 2 3 4 tetrahydroisoquinolin 1 yl phenyl N N dimethylamine}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the tetrahydroisoquinoline core followed by functionalization to introduce the dimethylamine group. Specific synthetic routes have been documented in literature, showcasing various methodologies including the use of alkylating agents and reductive amination techniques .

Neuropharmacological Effects

Research indicates that compounds related to tetrahydroisoquinolines exhibit significant neuropharmacological effects. For instance:

  • Dopaminergic Activity : Tetrahydroisoquinolines have been shown to interact with dopaminergic receptors, potentially influencing dopamine release and uptake in the brain. This activity is crucial for understanding their role in treating neurodegenerative diseases such as Parkinson's disease .
  • Antidepressant Properties : Some studies suggest that derivatives of this class may possess antidepressant-like effects in animal models. The mechanism often involves modulation of serotonin and norepinephrine levels .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Case Study on Antidepressant Activity : A study demonstrated that a related tetrahydroisoquinoline derivative significantly reduced depressive-like behavior in mice when administered at varying doses. The results indicated a dose-dependent response with optimal efficacy observed at moderate doses .
  • Neuroprotective Effects : Another research highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. This was assessed using in vitro models where cell viability was measured post-treatment with the compound .

Research Findings

Recent findings emphasize the importance of structural modifications on biological activity:

CompoundBiological ActivityReference
This compoundDopaminergic modulation
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolineAntidepressant effects
6-Methoxy-1-(3',4'-methylenedioxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolineNeuroprotective against oxidative stress

Q & A

Q. Table 1: Representative Synthetic Routes

Reaction TypeReagents/ConditionsYieldKey Characterization (NMR, HRMS)Reference
Pictet-Spengler4-Dimethylaminocinnamaldehyde, TFA9%1H^1H NMR (δ 6.82–7.35), HRMS (ESI)
BOP CouplingAmine 27, BOP, DMF62%1H^1H NMR (δ 2.69–4.49), HRMS (598.2102)

Basic: How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

  • 1H^1H NMR : Aromatic protons (δ 6.5–7.4 ppm) confirm the tetrahydroisoquinoline and phenyl groups. Dimethylamine protons appear as singlets (δ 2.90–3.0 ppm) .
  • HRMS (ESI) : Validates molecular formulas (e.g., C₃₄H₃₂ClN₃O₅ for derivatives, m/z 598.2102) .
  • X-ray Crystallography : Limited data, but SHELX programs (e.g., SHELXL) are used for small-molecule refinement .

Advanced: What strategies optimize receptor-binding selectivity for orexin-1 receptor (OX1R) antagonists?

Methodological Answer:
Substituent effects at the 1-position of tetrahydroisoquinoline critically influence OX1R selectivity:

  • N-Benzyl Groups : Enhance OX1R affinity (e.g., compound 56 : IC₅₀ = 7 nM) by stabilizing hydrophobic interactions .
  • Phenylpropyl vs. Butyl Chains : Longer chains (e.g., 3-phenylpropyl) reduce selectivity due to steric clashes .

Q. Table 2: Substituent Impact on OX1R Binding

SubstituentIC₅₀ (OX1R)Selectivity (OX1R/OX2R)Reference
3,4-Dimethoxyphenylmethyl7 nM>100-fold
Butyl68 nM10-fold

Advanced: How does this compound interact with blood-brain barrier (BBB) transporters?

Methodological Answer:
Derivatives like 1-chloroelacridar (4a) are substrates for P-glycoprotein (P-gp) and Bcrp , limiting brain penetration. Methodologies include:

  • In Vivo PET Imaging : Using 11C^{11}C-labeled analogs to quantify BBB permeability .
  • Competitive Inhibition : Co-administration with P-gp inhibitors (e.g., JP-1302) enhances brain uptake .

Advanced: How are structure-activity relationship (SAR) studies conducted for analogs?

Methodological Answer:

  • Variable Substitutions : Compare 1-position groups (e.g., benzyl, alkyl, aryl) using radioligand displacement assays .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., methoxy groups at 6,7-positions) .
  • Data Table :

Q. Table 3: SAR of Key Derivatives

Compound1-SubstituentOX1R IC₅₀ (nM)LogP
563,4-Dimethoxyphenylmethyl73.2
622-[4-(Dimethylamino)phenyl]ethyl152.8
64Butyl682.1

Advanced: How are contradictions in antagonist efficacy data resolved?

Methodological Answer:
Discrepancies arise from substituent positioning or assay conditions . Mitigation strategies:

  • Comparative Binding Assays : Use standardized OX1R membrane preparations to control for receptor density .
  • Computational Docking : Identify steric clashes (e.g., bulky 1-substituents) using Schrödinger Suite or AutoDock .
  • Meta-Analysis : Pool data from multiple studies to isolate confounding variables (e.g., solvent effects in NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.